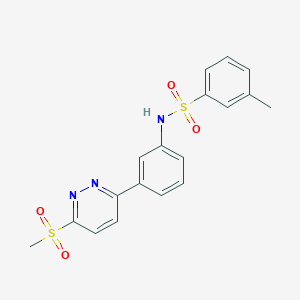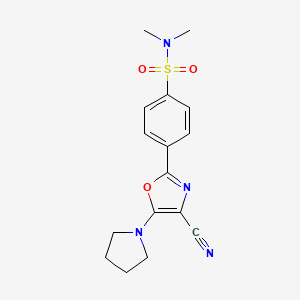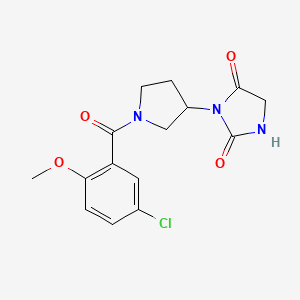
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione" is a structurally complex molecule that appears to be related to various imidazolidine-2,4-dione derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science. The compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups at specific positions on the molecule. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved by cyclization of aminopyridines and chloro ketones, followed by further functionalization at the 3-position . Similarly, the synthesis of thiazolidine-2,4-diones from corresponding pyridines has been reported, which involves the design of conformationally restricted analogues . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by single-crystal X-ray diffraction . The structure of these compounds can exhibit nonplanarity, with dihedral angles between benzene and five-membered rings, and is stabilized by various intermolecular interactions . The molecular geometry and electronic structure can also be explored through computational methods such as DFT calculations, which can provide insights into the favored tautomeric forms and the stability of the molecule .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo a variety of chemical reactions, including oxidative coupling with aminopyridines and β-keto esters , and rearrangements in the presence of triethylamine . These reactions can lead to the formation of different heterocyclic structures, which can be useful as fluorescent probes or for other applications . The reactivity of the compound of interest could be inferred from these studies, suggesting potential pathways for functionalization and the formation of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives, such as solubility, fluorescence, and thermal stability, are important for their practical applications. For instance, certain imidazo[1,2-a]pyridine derivatives have been found to be efficient fluorescent probes for mercury ions . The thermal stability of these compounds can be high, as demonstrated by thermal analysis . These properties are crucial for the development of pharmaceutical intermediates and for their use in various chemical reactions.
Applications De Recherche Scientifique
Molecular Design and Synthesis
The compound is part of research efforts aimed at designing molecules with specific biological activities. For example, the synthesis and evaluation of thiazolidine-2,4-diones for their hypoglycemic activity are part of efforts to develop new treatments for diabetes. These compounds, including imidazopyridine thiazolidine-2,4-diones, have been tested for their ability to influence insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic models, showcasing the potential for therapeutic applications (Oguchi et al., 2000).
Structural and Stability Studies
Research into the stability and structure of potential N-heterocyclic carbene precursors, including 1,3-diaryl-imidazolidine-4,5-diones, provides insights into the electronic properties and reactivity of these compounds. Such studies are crucial for the development of new catalysts and materials with applications in organic synthesis and industrial chemistry (Hobbs et al., 2010).
Antimicrobial Activity
Compounds structurally related to 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties. This includes the development of benzothiazole derivatives with potential antibacterial activity, highlighting the broad utility of this chemical framework in creating new antimicrobial agents (Vartale et al., 2008).
Antiviral and Anticancer Applications
Research on benzofuran-transition metal complexes, including derivatives of imidazolidine-2,4-diones, has explored their potential antiviral and anticancer activities. Such studies aim to develop new therapeutic agents by leveraging the unique chemical properties of these compounds (Galal et al., 2010).
Fluorescent Organoboron Complexes
The synthesis of fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties demonstrates the application of these compounds in the development of new materials for optical and electronic devices. The high fluorescence and potential for bioorthogonal chemistry make them suitable for various scientific and technological applications (Garre et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its usual reaction. If the target is a receptor, the compound might act as an agonist or antagonist, either activating or blocking the receptor’s function .
Biochemical Pathways
The affected pathways would also depend on the specific target. For instance, if the target is involved in signal transduction, the compound could affect the signaling pathway and thereby influence cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. For example, the presence of the chloro and methoxy groups might affect its lipophilicity, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-23-12-3-2-9(16)6-11(12)14(21)18-5-4-10(8-18)19-13(20)7-17-15(19)22/h2-3,6,10H,4-5,7-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSBIUDSMDHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

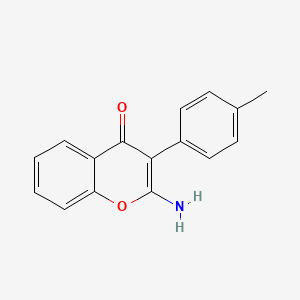
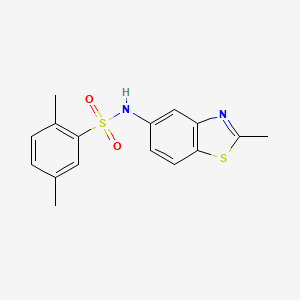
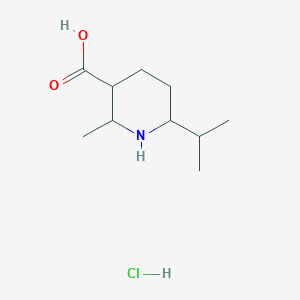
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

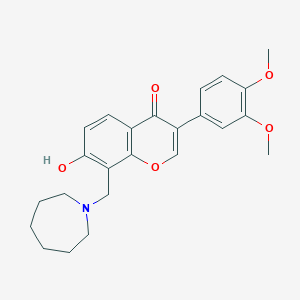
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
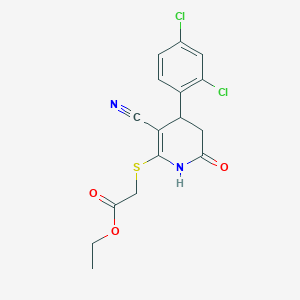

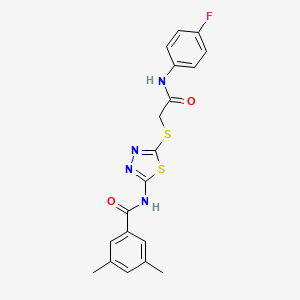

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
